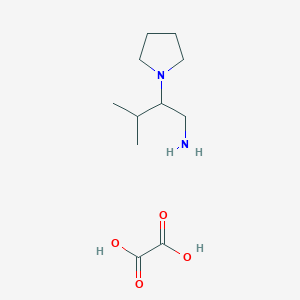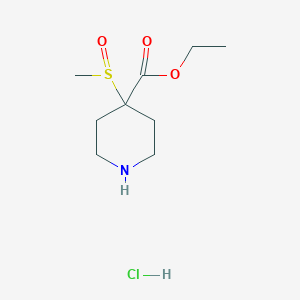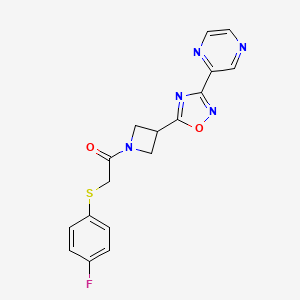
(E)-ethyl 2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a cyano group, a pyrrole ring, an acrylamide group, and a thiophene ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiophene rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The cyano and acrylamide groups are polar, which could allow the compound to participate in hydrogen bonding and other dipole-dipole interactions .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The cyano group could act as a nucleophile in substitution reactions, while the acrylamide group could participate in addition reactions. The pyrrole and thiophene rings could also potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic rings. It is likely to have a relatively high boiling point due to the presence of multiple polar groups, and it could potentially be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
This compound has been utilized in the development of new organic dyes for DSSCs. These dyes, when used as co-sensitizers with ruthenium (II) complexes, have shown to improve the photoconversion efficiencies of the solar cells . The presence of the nitro group (–NO2) as an anchoring moiety contributes to a more red-shifted absorption spectrum, which is beneficial for capturing a broader range of the solar spectrum .
Drug Design and Bioactivity Prediction
The structural features of this compound have been explored for their drug-likeness properties. By incorporating elements such as 3,5-di-tert-butyl-4-hydroxyphenyl and aminobenzoic acid moieties, researchers aim to design new drugs with potential activity as nuclear receptor ligands . This approach is based on the therapeutic activity of these molecular structures in anti-inflammatory and anti-parkinsonian drugs .
Antimicrobial and Anticancer Agents
Efforts are being made to study the pharmacological activities of derivatives of this compound for their potential as antimicrobial and anticancer agents. The molecular structures of these derivatives are being explored to combat drug resistance by pathogens and cancerous cells .
Photovoltaic Performance Enhancement
The compound’s derivatives have been studied for their effect on the photovoltaic performance of DSSCs. Co-sensitization techniques involving these derivatives have resulted in improved electron lifetimes and overall power conversion efficiencies .
Optical Properties and Spectroscopic Characterization
Researchers have reported on the optical properties and theoretical geometrical studies of this compound’s derivatives. These studies are crucial for understanding how the compound and its derivatives interact with light, which is essential for applications in optoelectronics and photonics .
Molecular Modelling
The compound has been used in molecular modelling to understand its interaction with various biological targets. This application is particularly relevant in the field of computational chemistry, where such models can predict how the compound might behave in real-world scenarios .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-4-32-23(29)20-14(2)15(3)33-22(20)25-21(28)16(13-24)12-19-6-5-11-26(19)17-7-9-18(10-8-17)27(30)31/h5-12H,4H2,1-3H3,(H,25,28)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOFQLKWELNSCU-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)


![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)


![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2852914.png)

![2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol](/img/structure/B2852919.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)